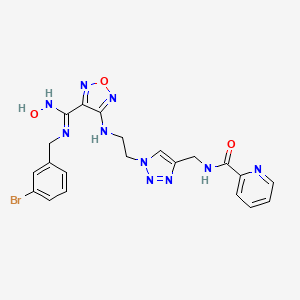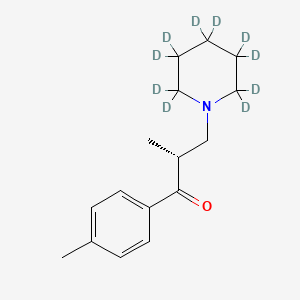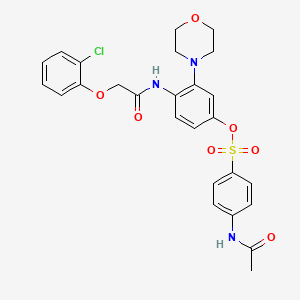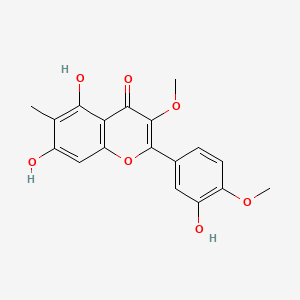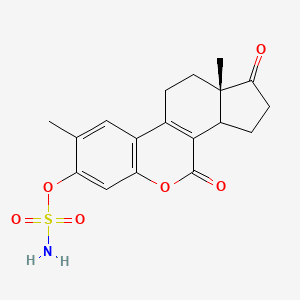
Smo-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Smo-IN-2: is a potent inhibitor of the smoothened (SMO) protein, which plays a crucial role in the hedgehog (Hh) signaling pathway. This pathway is essential for various cellular processes, including cell differentiation, proliferation, and tissue patterning. Dysregulation of the hedgehog signaling pathway has been implicated in several types of cancer, making this compound a valuable compound for cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Smo-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an anthranilamide derivative, followed by various coupling and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Smo-IN-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Smo-IN-2 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the inhibition of the hedgehog signaling pathway in various cancer cell lines, particularly medulloblastoma.
Drug Development: It serves as a lead compound for developing new anticancer drugs targeting the smoothened protein.
Biological Studies: Researchers use this compound to investigate the role of the hedgehog signaling pathway in cell differentiation and tissue patterning.
Industrial Applications: this compound is utilized in the development of diagnostic tools and therapeutic agents for cancer treatment.
Mécanisme D'action
Smo-IN-2 exerts its effects by inhibiting the smoothened protein, a key component of the hedgehog signaling pathway. The inhibition of smoothened prevents the activation of downstream signaling molecules, such as the GLI family of transcription factors. This leads to the suppression of target gene expression involved in cell proliferation and survival. The molecular targets and pathways involved include the binding of this compound to the heptahelical bundle of smoothened, blocking its activity and preventing the transmission of hedgehog signals .
Comparaison Avec Des Composés Similaires
Sonidegib: Another smoothened inhibitor used in the treatment of basal cell carcinoma.
Cyclopamine: A plant-derived steroidal alkaloid that inhibits smoothened by binding to its heptahelical bundle.
TAK-441: An orally active inhibitor of hedgehog signaling with potent antitumor activity.
Uniqueness of Smo-IN-2: this compound is unique due to its high potency and selectivity for the smoothened protein. It has shown significant antiproliferative activity against human medulloblastoma cell lines, making it a valuable tool for cancer research. Additionally, its ability to inhibit the hedgehog signaling pathway with high specificity sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C25H25F4N5O2 |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
4-fluoro-N-methyl-N-[1-[2-[(2-methylpyrazol-3-yl)amino]benzoyl]piperidin-4-yl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H25F4N5O2/c1-32(23(35)18-8-7-16(26)15-20(18)25(27,28)29)17-10-13-34(14-11-17)24(36)19-5-3-4-6-21(19)31-22-9-12-30-33(22)2/h3-9,12,15,17,31H,10-11,13-14H2,1-2H3 |
Clé InChI |
DGYPDRAGFZNVOC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)NC2=CC=CC=C2C(=O)N3CCC(CC3)N(C)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


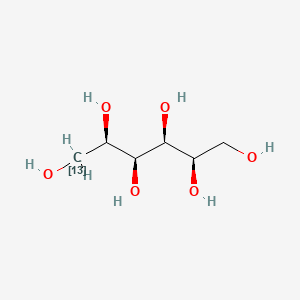
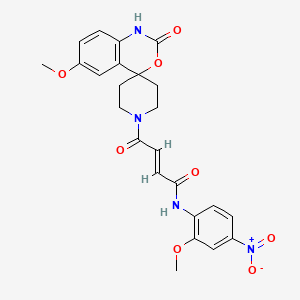
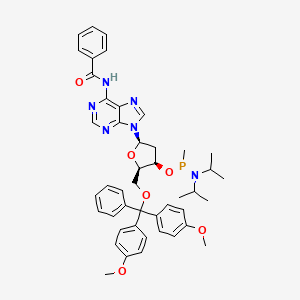

![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)




